molecular formula C21H27N3O B5404061 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide

2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide

Cat. No. B5404061
M. Wt: 337.5 g/mol
InChI Key: HGYUBZAWRLVFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to possess a range of biochemical and physiological effects. In

Scientific Research Applications

2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has a high affinity for the serotonin transporter (SERT) and can inhibit its function. This makes 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide a potential candidate for the development of new antidepressant drugs.

Mechanism of Action

The mechanism of action of 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide is believed to be through the inhibition of SERT. SERT is responsible for the reuptake of serotonin from the synaptic cleft, and inhibition of this transporter leads to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant effects of 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide.
Biochemical and Physiological Effects:
In addition to its effects on SERT, 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has also been found to have a range of other biochemical and physiological effects. Studies have shown that 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide can modulate the activity of ion channels, including the NMDA receptor and the voltage-gated potassium channel. 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has also been found to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments. It has a high affinity for SERT, making it a useful tool for studying the role of serotonin in the brain. It is also relatively stable and easy to synthesize. However, one limitation of 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide is its potential toxicity, which must be taken into account when conducting experiments.

Future Directions

There are several potential future directions for research on 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide. One area of interest is in the development of new antidepressant drugs based on the structure of 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide. Another potential direction is in the study of the effects of 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide on other neurotransmitter systems, such as the dopamine and noradrenaline systems. Additionally, research could be conducted on the potential use of 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide as an antioxidant or as a modulator of ion channel activity.
Conclusion:
In conclusion, 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide is a chemical compound with a range of potential applications in scientific research. Its high affinity for SERT makes it a promising candidate for the development of new antidepressant drugs, and its effects on ion channels and oxidative stress make it a useful tool for studying a range of physiological processes. While there are limitations to its use in lab experiments, there are several potential future directions for research on 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide that could lead to important discoveries in the field of neuroscience.

Synthesis Methods

The synthesis of 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methyl-4-(4-methylphenyl)piperazine in the presence of triethylamine to yield 2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide. The purity of the compound is then ensured by recrystallization from ethanol.

properties

IUPAC Name

2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16-8-10-19(11-9-16)24-13-12-23(14-18(24)3)15-21(25)22-20-7-5-4-6-17(20)2/h4-11,18H,12-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYUBZAWRLVFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide

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